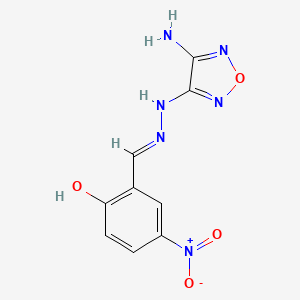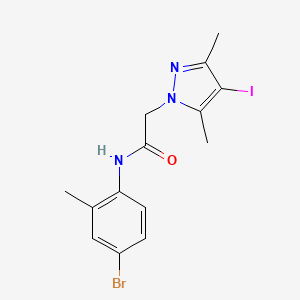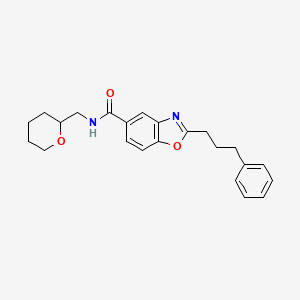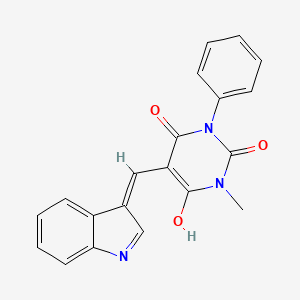methanone](/img/structure/B5972290.png)
[4-(2-chlorophenyl)-4,5-dihydro-1H-pyrazol-3-yl](2-pyridinyl)methanone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
[4-(2-chlorophenyl)-4,5-dihydro-1H-pyrazol-3-yl](2-pyridinyl)methanone, also known as CDM, is a chemical compound that has gained significant interest in the scientific research community due to its potential therapeutic applications. CDM belongs to the class of pyrazole derivatives, which have been found to exhibit a wide range of biological activities, including anti-inflammatory, anti-tumor, and anti-bacterial properties.
Mecanismo De Acción
The exact mechanism of action of [4-(2-chlorophenyl)-4,5-dihydro-1H-pyrazol-3-yl](2-pyridinyl)methanone is not fully understood. However, it is believed that [4-(2-chlorophenyl)-4,5-dihydro-1H-pyrazol-3-yl](2-pyridinyl)methanone exerts its biological effects by modulating various signaling pathways, including the NF-κB and MAPK pathways. [4-(2-chlorophenyl)-4,5-dihydro-1H-pyrazol-3-yl](2-pyridinyl)methanone has also been found to inhibit the activity of enzymes such as COX-2 and iNOS, which are involved in the inflammatory response.
Biochemical and Physiological Effects:
[4-(2-chlorophenyl)-4,5-dihydro-1H-pyrazol-3-yl](2-pyridinyl)methanone has been shown to exhibit a wide range of biochemical and physiological effects. In vitro studies have demonstrated that [4-(2-chlorophenyl)-4,5-dihydro-1H-pyrazol-3-yl](2-pyridinyl)methanone can induce apoptosis, inhibit tumor cell proliferation, and reduce the production of pro-inflammatory cytokines. In vivo studies have also shown that [4-(2-chlorophenyl)-4,5-dihydro-1H-pyrazol-3-yl](2-pyridinyl)methanone can reduce tumor growth and inflammation in animal models.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
[4-(2-chlorophenyl)-4,5-dihydro-1H-pyrazol-3-yl](2-pyridinyl)methanone has several advantages for use in laboratory experiments. It is a stable compound that can be easily synthesized in large quantities. [4-(2-chlorophenyl)-4,5-dihydro-1H-pyrazol-3-yl](2-pyridinyl)methanone is also relatively non-toxic and has low side effects, making it a safe compound to use in animal studies. However, the limitations of [4-(2-chlorophenyl)-4,5-dihydro-1H-pyrazol-3-yl](2-pyridinyl)methanone include its low solubility in water, which can affect its bioavailability and efficacy.
Direcciones Futuras
The potential therapeutic applications of [4-(2-chlorophenyl)-4,5-dihydro-1H-pyrazol-3-yl](2-pyridinyl)methanone are vast, and several future directions can be explored. One area of research is to investigate the efficacy of [4-(2-chlorophenyl)-4,5-dihydro-1H-pyrazol-3-yl](2-pyridinyl)methanone in combination with other drugs for the treatment of cancer and inflammation. Another area of research is to explore the use of [4-(2-chlorophenyl)-4,5-dihydro-1H-pyrazol-3-yl](2-pyridinyl)methanone as a neuroprotective agent for the treatment of neurological disorders. Additionally, the development of novel [4-(2-chlorophenyl)-4,5-dihydro-1H-pyrazol-3-yl](2-pyridinyl)methanone derivatives with improved efficacy and bioavailability is an area of future research.
In conclusion, [4-(2-chlorophenyl)-4,5-dihydro-1H-pyrazol-3-yl](2-pyridinyl)methanone is a promising chemical compound with potential therapeutic applications in various diseases. The synthesis of [4-(2-chlorophenyl)-4,5-dihydro-1H-pyrazol-3-yl](2-pyridinyl)methanone is relatively simple, and its biological effects have been extensively studied. Future research can explore the various potential applications of [4-(2-chlorophenyl)-4,5-dihydro-1H-pyrazol-3-yl](2-pyridinyl)methanone and its derivatives in the treatment of cancer, inflammation, and neurological disorders.
Métodos De Síntesis
The synthesis of [4-(2-chlorophenyl)-4,5-dihydro-1H-pyrazol-3-yl](2-pyridinyl)methanone involves the reaction of 2-chlorobenzaldehyde with pyrazole and 2-pyridinecarboxaldehyde in the presence of a base catalyst. The reaction proceeds through a series of intermediate steps to yield [4-(2-chlorophenyl)-4,5-dihydro-1H-pyrazol-3-yl](2-pyridinyl)methanone as the final product. The purity and yield of [4-(2-chlorophenyl)-4,5-dihydro-1H-pyrazol-3-yl](2-pyridinyl)methanone can be improved by using different solvents and reaction conditions.
Aplicaciones Científicas De Investigación
[4-(2-chlorophenyl)-4,5-dihydro-1H-pyrazol-3-yl](2-pyridinyl)methanone has been extensively studied for its potential therapeutic applications in various diseases, including cancer, inflammation, and neurological disorders. Several studies have demonstrated that [4-(2-chlorophenyl)-4,5-dihydro-1H-pyrazol-3-yl](2-pyridinyl)methanone exhibits anti-tumor activity by inducing apoptosis and inhibiting tumor cell proliferation. [4-(2-chlorophenyl)-4,5-dihydro-1H-pyrazol-3-yl](2-pyridinyl)methanone has also been found to possess anti-inflammatory properties by inhibiting the production of pro-inflammatory cytokines and reducing the expression of inflammatory markers.
Propiedades
IUPAC Name |
[4-(2-chlorophenyl)-4,5-dihydro-1H-pyrazol-3-yl]-pyridin-2-ylmethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H12ClN3O/c16-12-6-2-1-5-10(12)11-9-18-19-14(11)15(20)13-7-3-4-8-17-13/h1-8,11,18H,9H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HTMPGQBBKFKIGF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(C(=NN1)C(=O)C2=CC=CC=N2)C3=CC=CC=C3Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H12ClN3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
285.73 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
[4-(2-chlorophenyl)-4,5-dihydro-1H-pyrazol-3-yl]-pyridin-2-ylmethanone | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![N-({1-[2-(4-fluorophenyl)ethyl]-3-piperidinyl}methyl)-N,2-dimethylbenzamide](/img/structure/B5972232.png)
![11-(2-methyl-3-phenyl-2-propen-1-yl)-7,11-diazatricyclo[7.3.1.0~2,7~]trideca-2,4-dien-6-one](/img/structure/B5972236.png)
methanone](/img/structure/B5972244.png)
![N-[2-(1H-indol-3-yl)ethyl]-4-methyl-4-(5-methyl-2-furyl)-2-pentanamine](/img/structure/B5972248.png)
![5-isobutyl-N-methyl-N-({1-[2-(2-methylphenyl)ethyl]-3-piperidinyl}methyl)-3-isoxazolecarboxamide](/img/structure/B5972253.png)
![methyl 4-[5-(1H-indol-3-ylmethylene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]benzoate](/img/structure/B5972258.png)
![N-(3,5-dichloro-2-pyridinyl)-4,7,7-trimethyl-3-oxo-2-oxabicyclo[2.2.1]heptane-1-carboxamide](/img/structure/B5972264.png)
![2-chloro-N'-{3-[5-(4-methylbenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]propanoyl}benzohydrazide](/img/structure/B5972274.png)
![4-(2,2-diphenylethyl)-3-[2-(1,2-oxazinan-2-yl)-2-oxoethyl]-2-piperazinone](/img/structure/B5972282.png)


![N-(4-{[(4-fluorophenyl)sulfonyl]amino}-2,5-dimethoxyphenyl)acetamide](/img/structure/B5972310.png)